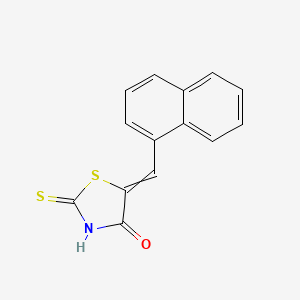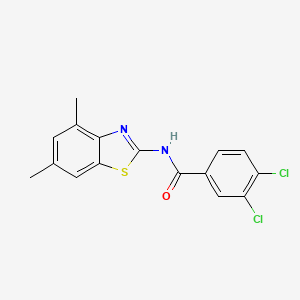
5-Allyl-2-(4-iodo-phenyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodophényl)-5-(prop-2-én-1-yl)pyridine est un composé organique appartenant à la classe des pyridines. Ce composé est caractérisé par la présence d'un atome d'iode lié à un cycle phényle, qui est ensuite lié à un cycle pyridine. Le groupe prop-2-én-1-yl est lié au cycle pyridine, ce qui rend ce composé unique dans sa structure et ses propriétés.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-(4-iodophényl)-5-(prop-2-én-1-yl)pyridine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que la 4-iodoaniline et la 2-bromo-5-(prop-2-én-1-yl)pyridine.
Réaction de couplage : Une réaction de couplage croisé catalysée par le palladium, telle que le couplage de Suzuki-Miyaura, est utilisée pour former la liaison carbone-carbone entre les cycles phényle et pyridine.
Conditions de réaction : La réaction est effectuée en présence d'un catalyseur au palladium, d'une base (par exemple, le carbonate de potassium) et d'un solvant (par exemple, le tétrahydrofurane) sous une atmosphère inerte (par exemple, l'azote ou l'argon) à des températures élevées (par exemple, 80-100 °C).
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-(4-iodophényl)-5-(prop-2-én-1-yl)pyridine peut impliquer des procédés de production en lots ou en continu à grande échelle. L'utilisation de réacteurs automatisés et de conditions de réaction optimisées garantit un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-iodophényl)-5-(prop-2-én-1-yl)pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l'atome d'iode en un atome d'hydrogène, formant un produit désiodé.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels, tels que des groupes hydroxyle, amino ou alkyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou l'ammoniac.
Principaux produits
Oxydation : Formation d'oxydes de pyridine.
Réduction : Formation de 2-(4-hydroxyphényl)-5-(prop-2-én-1-yl)pyridine.
Substitution : Formation de diverses pyridines substituées en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(4-iodophényl)-5-(prop-2-én-1-yl)pyridine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré comme composé de tête potentiel dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(4-iodophényl)-5-(prop-2-én-1-yl)pyridine dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité. La présence de l'atome d'iode et du groupe prop-2-én-1-yl peut influencer l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the prop-2-en-1-yl group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-bromophényl)-5-(prop-2-én-1-yl)pyridine
- 2-(4-chlorophényl)-5-(prop-2-én-1-yl)pyridine
- 2-(4-fluorophényl)-5-(prop-2-én-1-yl)pyridine
Unicité
Le 2-(4-iodophényl)-5-(prop-2-én-1-yl)pyridine est unique en raison de la présence de l'atome d'iode, qui peut affecter considérablement sa réactivité et ses interactions par rapport à ses analogues brome, chlore ou fluor. La taille plus importante de l'atome d'iode et sa plus grande polarisabilité peuvent conduire à des propriétés chimiques et biologiques différentes.
Propriétés
Formule moléculaire |
C14H12IN |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-5-prop-2-enylpyridine |
InChI |
InChI=1S/C14H12IN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h2,4-10H,1,3H2 |
Clé InChI |
ZLQFZMOSAAVPDG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CN=C(C=C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)

![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)
![2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12455036.png)

![(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
![2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12455063.png)

![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B12455091.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

